![molecular formula C16H21NO4 B1334395 2-[(2,4-二甲基苯胺)亚甲基]丙二酸二乙酯 CAS No. 104007-06-9](/img/structure/B1334395.png)

2-[(2,4-二甲基苯胺)亚甲基]丙二酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

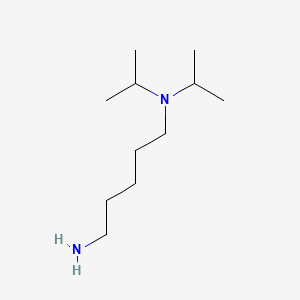

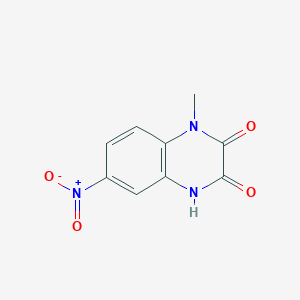

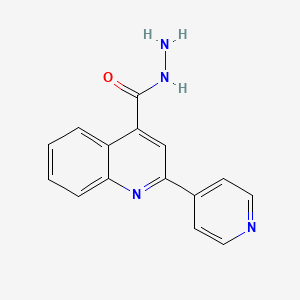

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their methylene malonate moiety and have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of DAM derivatives often involves the reaction of diethyl malonate with different substituents. For instance, the reaction of diethyl malonate with nitroso chlorides in the presence of anhydrous K2CO3 at room temperature can lead to the C-alkylation and formation of α-substituted oximes with a diethyl malonate moiety . Similarly, the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines has been used as a general method for the synthesis of various quinolinone derivatives, which are precursors to pyrano alkaloids .

Molecular Structure Analysis

The molecular structures of DAM derivatives have been extensively studied using single crystal X-ray diffraction. These studies have revealed that the molecules often adopt a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a ring of graph-set motif S11 (6) . The presence of substituents like chloro and nitro groups can influence the strength and presence of additional intramolecular hydrogen bonds, as well as the overall molecular conformation .

Chemical Reactions Analysis

DAM derivatives can undergo various chemical reactions, including formal [3+2] cycloaddition–rearrangement cascades with alkynes to provide penta-2,4-dien-1-one adducts . These reactions proceed with excellent regioselectivity and without the need for a catalyst. The resulting dienone products do not adopt planar s-trans conformations but rather nonplanar geometries, which are confirmed by X-ray diffraction analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAM derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structures of diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate show different crystallographic systems and hydrogen bonding patterns due to the position of the hydroxy group . The presence of nitro groups can also affect the coplanarity of the molecule and the conjugating effect along the molecule, as seen in the crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate .

科学研究应用

多级合成中的前体

2-((4-硝基苯胺)亚甲基)丙二酸二乙酯是一种密切相关的分子,是合成几种喹啉衍生物的关键前体。这些衍生物表现出一系列生物活性,包括抗病毒、免疫抑制、抗癌和光保护特性。该分子是通过 4-硝基苯胺和二乙基乙氧基亚甲基丙二酸二乙酯 (EMA) 之间的亲核乙烯基取代合成的,并且由于在室温下操作的新开发的合成方法,被视为工业规模生产的潜在候选者 (Valle 等人,2018)。

超分子结构

该分子的衍生物,特别是 2-[(2-羟基苯胺)亚甲基]丙二酸二乙酯和 2-[(4-羟基苯胺)亚甲基]丙二酸二乙酯,已被研究其晶体性质和超分子结构。这些化合物表现出不同的氢键模式和分子堆积,主要受分子间 O-H...O 相互作用和 C-H...O 相互作用的影响。对它们结构属性的深入了解突出了它们在材料科学和晶体工程中的潜力 (Ilangovan 等人,2013)。

聚合引发剂

亚甲基双(丙二酸二乙酯)与硝酸铈铵结合在有机溶剂中用作某些单体的引发剂,例如甲基丙烯酸甲酯。这一过程非常重要,因为它具有高收率和控制所得聚合物的分子量的潜力,暗示了在塑料和树脂制造中的应用 (Bıçak 和 Özeroğlu,2001)。

分子结构分析

已经进行涉及该分子衍生物的研究,例如 2-(4-甲基苄基)丙二酸二乙酯,以了解它们的分子和晶体结构。这些分析包括 X 射线衍射和 NMR 光谱等方法,有助于更深入地了解该化合物的结构复杂性。这些知识对于包括药物设计和材料科学在内的各种应用都很有价值 (Achutha 等人,2016)。

安全和危害

属性

IUPAC Name |

diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFZEZXAMXAJSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(2,4-dimethylanilino)methylene]malonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)